molecular formula C12H13BrO3 B1177598 product placenta growth factor CAS No. 144589-93-5

product placenta growth factor

Número de catálogo: B1177598
Número CAS: 144589-93-5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product placenta growth factor, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrO3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Preeclampsia Prediction

Preeclampsia is a hypertensive disorder that poses significant risks to both maternal and fetal health. Research indicates that PlGF serves as a predictive biomarker for preeclampsia. Studies have shown that low levels of PlGF (<100 pg/mL) correlate strongly with adverse pregnancy outcomes, including preterm delivery and fetal growth restriction.

  • Key Findings:
    • A study involving women with suspected preeclampsia demonstrated that a normal PlGF level (>100 pg/mL) is associated with a 90% negative predictive value for the development of preeclampsia within 14 days .
    • In another cohort, women with PlGF levels below the 5th percentile had a significantly higher incidence of preeclampsia compared to those with normal levels .

Predicting Small-for-Gestational-Age Infants

PlGF has also been evaluated for its ability to predict the delivery of small-for-gestational-age (SGA) infants. In a multicenter study, low PlGF levels were found to be predictive of SGA deliveries when combined with ultrasound parameters.

  • Statistical Insights:
    • The combination of low estimated fetal weight and low PlGF showed improved sensitivity (69%) and negative predictive value (93%) for predicting SGA infants .

Time to Delivery

PlGF levels can provide insights into the timing of delivery in women diagnosed with preeclampsia. A study indicated that women with low PlGF levels had significantly shorter times to delivery compared to those with normal levels.

  • Survival Analysis:
    • Median time to delivery was markedly reduced for women with PlGF ≤100 pg/mL (median of 10 days) versus those with levels >100 pg/mL (median of 45 days) .

Targeting Angiogenic Imbalance

Given its role in angiogenesis, PlGF is being explored as a target for therapeutic interventions in placental disorders. Research suggests that modulating PlGF expression could help in managing conditions like preeclampsia and fetal growth restriction.

  • Potential Strategies:
    • Overexpression of PlGF may enhance placental function and improve outcomes in pregnancies complicated by placental insufficiency .

Clinical Cohort Studies

Several cohort studies have focused on the clinical relevance of PlGF measurements:

  • A cohort study involving 753 women demonstrated that low PlGF levels were strongly associated with preterm delivery and adverse perinatal outcomes, highlighting its utility as a clinical marker .
  • Another study confirmed that elevated PlGF levels throughout gestation are crucial for normal placental development and function, underscoring the importance of monitoring this biomarker during pregnancy .

Análisis De Reacciones Químicas

PlGF and cAMP/PKA Pathway

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger for human trophoblasts and regulates the expression of numerous genes . The cAMP/protein kinase A (PKA) pathway is a potent regulator of PlGF gene expression and protein secretion in trophoblasts .

  • Forskolin and Cholera Toxin: Treatment with forskolin (adenylate cyclase activator) and cholera toxin (stimulatory Gα protein activator) increases PlGF mRNA expression . In experiments with JEG-3 cells, forskolin and cholera toxin upregulated PlGF expression significantly .

  • PKA Inhibition: The PKA inhibitor H-89 can inhibit placental growth factor mRNA upregulation caused by forskolin and cholera toxin .

These interactions suggest that PlGF gene expression is sensitive to changes in cAMP levels and PKA activity .

PlGF and Oxidative Stress

Oxidative stress, which can occur during labor, influences the production of inflammatory cytokines and angiogenic regulators .

  • Hydrogen Peroxide (H2O2): PlGF gene expression is dose-dependently upregulated by H2O2 treatment . Studies show that hydrogen peroxide released from endothelial cells acts as a positive regulator of the PlGF gene and protein expression in vascular smooth muscle cells .

PlGF and Hypoxia

Hypoxia, or low oxygen conditions, can increase PlGF expression in human trophoblasts .

  • Hypoxia Conditions: Experiments culturing human first-trimester trophoblasts under hypoxic conditions (1% O2) showed a significant increase in PlGF expression after 12 and 24 hours .

PlGF and sFLT-1

Soluble fms-like tyrosine kinase-1 (sFLT-1) is an anti-angiogenic protein that binds to PlGF, reducing free PlGF levels .

  • Preeclampsia: In preeclampsia, decreased circulating levels of free PlGF are due to excess circulating sFLT-1 binding to PlGF . Total PlGF levels may not change, but the amount of PlGF available to interact with its receptors is reduced .

PlGF and Glucose

Glucose concentration impacts endothelial cell PlGF expression .

  • Hyperglycemia: High glucose concentrations upregulate PlGF expression . Studies have shown that manipulating glucose concentration leads to changes in endothelial cell PlGF expression .

  • PI3K Pathway: Inhibition of the PI3K pathway results in increased PlGF mRNA and protein release . Over-activation of Akt dramatically reduced the increase in PlGF release stimulated by PTEN-mediated blockade of the PI3K pathway, demonstrating that Akt is the key downstream effector regulating PlGF expression .

PlGF and Early Growth Response 1

PlGF can induce early growth response 1 (Egr-1) expression . PlGF, elaborated from erythroid cells, increased the mRNA expression of 5-lipoxygenase and 5-lipoxygenase-activating protein (FLAP) .

PlGF and Uterine NK Cells

PlGF is expressed in human implantation sites by maternal uterine natural killer (uNK) and fetal trophoblast cells . Deletion of PlGF in mice alters uterine NK cell development .

Propiedades

Número CAS

144589-93-5

Fórmula molecular

C12H13BrO3

Peso molecular

0

Sinónimos

product placenta growth factor

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.